molecular formula C13H10ClN5O2 B6568465 N-{[1-(4-chlorophenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}furan-2-carboxamide CAS No. 946308-52-7

N-{[1-(4-chlorophenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}furan-2-carboxamide

Cat. No. B6568465
CAS RN: 946308-52-7
M. Wt: 303.70 g/mol
InChI Key: UWOCYKAKSAGWSH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a complex organic molecule that includes a furan ring (a five-membered aromatic ring with four carbon atoms and one oxygen), a tetrazole ring (a five-membered ring with two nitrogen atoms and three carbon atoms), and a chlorophenyl group (a benzene ring with a chlorine atom attached) .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of these groups in space. The presence of aromatic rings (furan and phenyl) could lead to stacking interactions, and the chlorine atom could participate in halogen bonding or other types of interactions .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the presence of the aromatic rings and the electron-withdrawing chlorine atom. The tetrazole ring is known to participate in various reactions, often serving as a bioisostere for the carboxylic acid functional group .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of a chlorine atom could increase its molecular weight and potentially its lipophilicity .

Mechanism of Action

N-{[1-(4-chlorophenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}furan-2-carboxamide inhibits the enzyme glutaminase, which is involved in the metabolism of glutamine. Glutamine is an important source of energy for cancer cells, and inhibition of glutaminase has been shown to reduce tumor growth. This compound binds to the active site of the enzyme, preventing it from catalyzing the reaction. This results in a decrease in the amount of glutamine available to the cancer cells, leading to reduced tumor growth.
Biochemical and Physiological Effects
In preclinical studies, this compound has been shown to reduce tumor growth in multiple cancer models. In addition, this compound has been shown to reduce the expression of the cancer-associated proteins EGFR, HER2, and VEGF. This compound has also been shown to reduce the proliferation of cancer cells and induce apoptosis.

Advantages and Limitations for Lab Experiments

N-{[1-(4-chlorophenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}furan-2-carboxamide is an orally bioavailable drug candidate, which makes it easy to administer in preclinical studies. It has also been demonstrated to have a favorable safety profile in preclinical studies. However, the mechanism of action of this compound is not fully understood, and further research is needed to elucidate its effects.

Future Directions

Future research should focus on further elucidating the mechanism of action of N-{[1-(4-chlorophenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}furan-2-carboxamide, as well as its potential to improve the efficacy of other cancer treatments. In addition, further studies should be conducted to evaluate the safety and efficacy of this compound in clinical trials. Other future directions include the development of novel analogs of this compound that have improved efficacy and safety profiles, as well as the exploration of other potential therapeutic applications of this compound.

Synthesis Methods

N-{[1-(4-chlorophenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}furan-2-carboxamide is synthesized using a multi-step synthesis process. The first step involves the reaction of 4-chlorobenzonitrile and potassium thiocyanate in the presence of a base to form the nitrile. The nitrile is then reacted with ethylenediamine to form the amide. The amide is then reacted with 1-chloro-4-nitrobenzene to form the tetrazole. Finally, the tetrazole is reacted with furan-2-carboxylic acid to form this compound.

Scientific Research Applications

N-{[1-(4-chlorophenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}furan-2-carboxamide has been studied for its potential to inhibit the enzyme glutaminase, which is involved in the metabolism of glutamine. Glutamine is an important source of energy for cancer cells, and inhibition of glutaminase has been shown to reduce tumor growth. This compound has also been studied for its potential to improve the efficacy of other cancer treatments, such as chemotherapy and immunotherapy.

properties

IUPAC Name

N-[[1-(4-chlorophenyl)tetrazol-5-yl]methyl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10ClN5O2/c14-9-3-5-10(6-4-9)19-12(16-17-18-19)8-15-13(20)11-2-1-7-21-11/h1-7H,8H2,(H,15,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWOCYKAKSAGWSH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C(=O)NCC2=NN=NN2C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10ClN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.